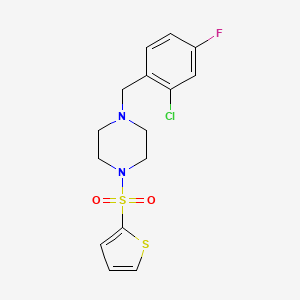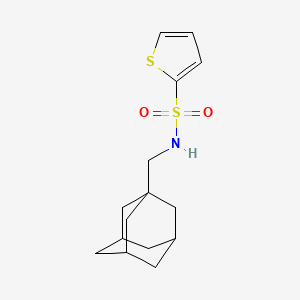![molecular formula C20H15ClFN3O2S B4367389 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4367389.png)
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide
描述
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been extensively studied for its potential as a therapeutic agent for cystic fibrosis, as well as for its use as a research tool to study the mechanisms of CFTR function.
作用机制
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide acts as a competitive inhibitor of CFTR chloride channel function. It binds to a specific site on the CFTR protein, known as the regulatory domain, and prevents the channel from opening in response to cellular signals. This leads to a decrease in chloride transport across cell membranes and can have a variety of downstream effects on cellular processes.
Biochemical and physiological effects:
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has been shown to have a variety of effects on cellular processes beyond CFTR-mediated chloride transport. It has been shown to inhibit calcium signaling in airway epithelial cells, which may contribute to its anti-inflammatory effects. N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has also been shown to inhibit cell proliferation in pancreatic cancer cells, suggesting that it may have potential as an anti-cancer agent.
实验室实验的优点和局限性
One advantage of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide is its specificity for CFTR chloride channel function. This allows researchers to selectively inhibit CFTR-mediated chloride transport without affecting other cellular processes. However, one limitation of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide is its relatively low potency, which can make it difficult to achieve complete inhibition of CFTR function in some cell types.
未来方向
There are several potential future directions for research on N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide. One area of interest is the development of more potent and selective CFTR inhibitors for use in cystic fibrosis therapy. Another area of interest is the use of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide as a research tool to study the role of CFTR in other cellular processes, such as ion transport in the kidney and gastrointestinal tract. Finally, there is interest in exploring the potential anti-cancer effects of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide and other CFTR inhibitors.
科学研究应用
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has been widely used as a research tool to study the mechanisms of CFTR function. It has been shown to inhibit CFTR-mediated chloride transport in a variety of cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has also been used to study the effects of CFTR inhibition on other cellular processes, such as calcium signaling and cell proliferation.
属性
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O2S/c21-18-6-3-7-19(22)17(18)13-25-11-10-20(23-25)24-28(26,27)16-9-8-14-4-1-2-5-15(14)12-16/h1-12H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCXUKIVEXFCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367306.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367318.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367331.png)

![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4367340.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-thiophenesulfonamide](/img/structure/B4367341.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367345.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B4367366.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B4367373.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B4367381.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B4367403.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4367411.png)